
Tris(silylmethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(silylmethyl)silane is an organosilicon compound characterized by the presence of silicon-hydrogen (Si-H) bonds. It is a colorless liquid that is classified as a hydrosilane due to the Si-H bond. This compound is notable for its weak Si-H bond, which makes it a valuable reagent in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
Tris(silylmethyl)silane can be synthesized through several methods. One common approach involves the protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane . The reaction proceeds as follows:
(Me3Si)4Si+MeLi→(Me3Si)3SiLi+Me4Si
(Me3Si)3SiLi+HCl→(Me3Si)3SiH+LiCl
Another method involves the reaction of trimethylsilyl chloride and trichlorosilane in the presence of lithium, yielding this compound directly but in modest yield :
3Me3SiCl+HSiCl3+6Li→(Me3Si)3SiH+6LiCl
化学反应分析
Types of Reactions
Tris(silylmethyl)silane undergoes various types of chemical reactions, including:
Hydrosilylation: It is used in the hydrosilylation of alkenes, alkynes, and carbonyl compounds.
Radical Reactions: It participates in radical-based transformations, including the reduction of organic halides and the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include radical initiators such as azobisisobutyronitrile (AIBN) and various transition metal catalysts . The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in radical reductions, the major products are the reduced forms of the starting materials, such as alkanes from alkyl halides .
科学研究应用
Tris(silylmethyl)silane has a wide range of applications in scientific research, including:
作用机制
The mechanism by which tris(silylmethyl)silane exerts its effects involves the generation of silyl radicals. These radicals are formed through the homolytic cleavage of the Si-H bond, which has a relatively low bond dissociation energy . The silyl radicals then participate in various radical reactions, leading to the reduction of functional groups or the formation of new chemical bonds .
相似化合物的比较
Tris(silylmethyl)silane is often compared to other hydrosilanes, such as trimethylsilane and tributyltin hydride . Compared to these compounds, this compound has a weaker Si-H bond, making it a more effective radical reducing agent . Similar compounds include:
Trimethylsilane: Has a stronger Si-H bond and is less reactive in radical reactions.
Tributyltin Hydride: A commonly used radical reducing agent but is toxic and environmentally harmful.
Conclusion
This compound is a versatile organosilicon compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties, such as the weak Si-H bond, make it a valuable reagent in various chemical reactions, particularly those involving radicals. Its potential for use in environmentally benign processes further highlights its importance in scientific research and industrial applications.
属性
分子式 |
C3H16Si4 |
|---|---|
分子量 |
164.50 g/mol |
IUPAC 名称 |
tris(silylmethyl)silane |
InChI |
InChI=1S/C3H16Si4/c4-1-7(2-5)3-6/h7H,1-3H2,4-6H3 |
InChI 键 |
FSDJIXWDVNLEJP-UHFFFAOYSA-N |
规范 SMILES |
C([SiH3])[SiH](C[SiH3])C[SiH3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


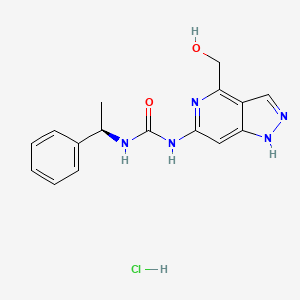
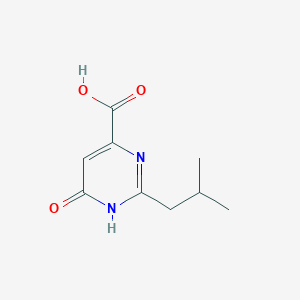
![5-[[2-(Trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12433073.png)
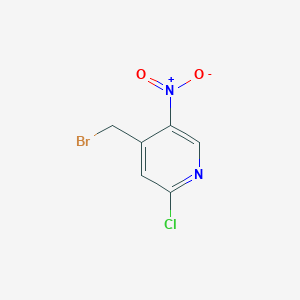
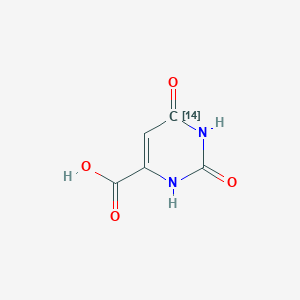
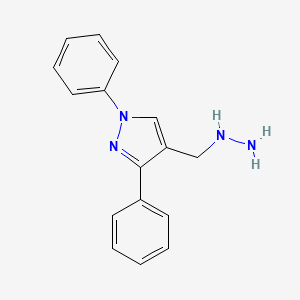
![(1S,5S)-2-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B12433089.png)
![5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]indiganyloxy-2,2,6,6-tetramethylhept-4-en-3-one](/img/structure/B12433092.png)

![(2R,4aS,4bR,7S,10aS)-7-[(1R)-2-(Acetyloxy)-1-hydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-2-phenanthrenyl beta-D-glucopyranoside](/img/structure/B12433109.png)
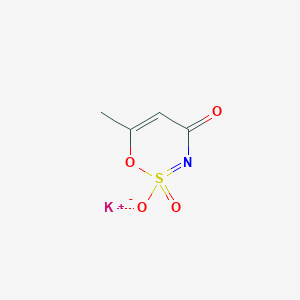

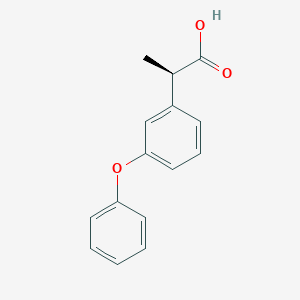
![N-[(1Z)-1-chloro-1-(4-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12433138.png)
